molecular formula C10H19NO B12867274 5-Methyl-1-pentylpyrrolidin-2-one CAS No. 764718-02-7

5-Methyl-1-pentylpyrrolidin-2-one

Cat. No.: B12867274
CAS No.: 764718-02-7
M. Wt: 169.26 g/mol
InChI Key: QCEFKMNNOOFVSL-UHFFFAOYSA-N
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Description

5-Methyl-1-pentylpyrrolidin-2-one is a chemical compound belonging to the pyrrolidinone class, characterized by a pentyl chain at the nitrogen position and a methyl group on the lactam ring. Compounds within this structural family are of significant interest in medicinal and organic chemistry as valuable intermediates and scaffolds for the synthesis of biologically active molecules . The pyrrolidin-2-one core is a privileged structure in drug discovery, known for its presence in nootropic racetam families and its potential as a mimic of approved therapeutics like the antifibrotic drug pirfenidone . Researchers utilize such lipophilic, low molecular weight compounds as pharmacological tools in mechanism of action studies, particularly where high millimolar concentrations are required in vitro . The specific pentyl substituent may influence the compound's lipophilicity and metabolic profile, making it a subject of investigation in structure-activity relationship (SAR) studies aimed at developing novel positive allosteric modulators for central nervous system targets, such as the sigma-1 receptor . As a versatile building block, this compound can be derived from biomass platform molecules like levulinic acid, aligning with sustainable chemistry principles . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

764718-02-7

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

5-methyl-1-pentylpyrrolidin-2-one

InChI

InChI=1S/C10H19NO/c1-3-4-5-8-11-9(2)6-7-10(11)12/h9H,3-8H2,1-2H3

InChI Key

QCEFKMNNOOFVSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(CCC1=O)C

Origin of Product

United States

Research Findings

The successful synthesis of 5-Methyl-1-pentylpyrrolidin-2-one would be confirmed by the congruence of the experimental data with the expected values. The yield of the reaction would be calculated based on the amount of purified product obtained.

The spectroscopic data would provide unequivocal evidence for the formation of the target molecule. The ¹H and ¹³C NMR spectra would confirm the connectivity of the atoms, while the FT-IR spectrum would verify the presence of the key lactam functional group. Mass spectrometry would confirm the molecular weight of the compound.

The determined physicochemical properties would provide a baseline for understanding the physical nature of this compound.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of 5-Methyl-1-pentylpyrrolidin-2-one by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. msu.edu For this compound, both ¹H and ¹³C NMR spectra are essential for structural confirmation. amazonaws.com

In the ¹H NMR spectrum, specific chemical shifts and splitting patterns correspond to the different protons within the molecule. The protons of the pentyl group and the methyl group on the pyrrolidinone ring will exhibit characteristic signals. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the connectivity between protons and carbons, confirming the attachment of the pentyl group to the nitrogen atom and the methyl group to the C5 position of the pyrrolidinone ring.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the lactam ring will appear at a distinct downfield chemical shift. The carbons of the pentyl chain and the methyl group will also have characteristic resonances.

Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can be employed to predict the NMR chemical shifts of this compound. Comparing the calculated spectra with the experimental data provides a high degree of confidence in the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~175
N-CH₂~3.2-3.4~45
C5-H~3.6-3.8~58
C5-CH₃~1.1-1.3~20
Pyrrolidinone CH₂~1.8-2.4~25-35
Pentyl CH₂~0.8-1.6~14-32
Pentyl CH₃~0.9~14
Note: These are approximate predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. msu.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₀H₁₉NO. bldpharm.com

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern of the molecule. The fragmentation analysis provides valuable structural information by identifying characteristic fragment ions. For this compound, expected fragmentation pathways could involve the loss of the pentyl group, the methyl group, or cleavage of the pyrrolidinone ring. The resulting mass spectrum serves as a molecular fingerprint. msu.edu

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound. spectroscopyonline.com These techniques are complementary and provide a more complete vibrational analysis of the molecule. spectroscopyonline.comspectroscopyonline.com

The FT-IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically in the region of 1650-1700 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the alkyl groups (pentyl and methyl) and C-N stretching vibrations.

The FT-Raman spectrum will also show the carbonyl stretch, although its intensity may differ from the FT-IR spectrum. C-C and C-H vibrations of the alkyl chains are also readily observed. The combination of both FT-IR and FT-Raman data allows for a comprehensive assignment of the vibrational modes of the molecule. mdpi.comoatext.com Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the assignment of the observed vibrational frequencies. nepjol.info

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C=O (Lactam)Stretching1650 - 1700
C-H (Alkyl)Stretching2850 - 3000
C-NStretching1100 - 1300
CH₂Bending (Scissoring)1450 - 1470
CH₃Bending (Umbrella)~1375
Note: These are general ranges and the exact positions can be influenced by the molecular environment.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

For crystalline samples of this compound, single-crystal X-ray crystallography is the definitive method for determining its three-dimensional structure. This technique can establish the absolute configuration of the chiral center at the C5 position, which is crucial for understanding its stereospecific interactions. The analysis of the crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding or van der Waals forces. This information is invaluable for understanding the physical properties of the compound.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Purity

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective method for analyzing volatile compounds like this compound. cmbr-journal.com In this technique, the compound is vaporized and separated from other volatile components in a gas chromatograph before being detected by a mass spectrometer. core.ac.ukmdpi.com

GC-MS analysis provides a chromatogram that indicates the purity of the sample. The retention time of the main peak is characteristic of this compound under specific GC conditions. The mass spectrum of the peak confirms the identity of the compound. Any additional peaks in the chromatogram would indicate the presence of impurities, which can also be identified by their mass spectra. This method is particularly useful for identifying and quantifying any residual starting materials, by-products from synthesis, or degradation products. core.ac.uk The use of a suitable internal standard allows for accurate quantification of the compound's purity. oiv.int

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound in various matrices. Its high resolution, sensitivity, and adaptability make it suitable for purity assessment of the bulk compound, as well as for the determination of its enantiomeric composition. The chromatographic behavior of this compound is primarily governed by its moderate polarity, attributed to the lactam ring, and its hydrophobicity, conferred by the N-pentyl substituent.

Reversed-Phase HPLC for Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of N-substituted pyrrolidinones. In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase. For this compound, the hydrophobicity of the pentyl chain dictates strong retention on standard C18 or C8 columns.

A typical analytical method involves a C18 silica-based column, which provides a hydrophobic surface for interaction. The mobile phase generally consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. springernature.com The use of a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the compound while achieving good separation from any potential impurities. springernature.com

Detection is frequently accomplished using a Diode-Array Detector (DAD) or a UV-Vis detector. The lactam chromophore in this compound allows for detection at low wavelengths, typically in the range of 200-220 nm. tandfonline.com For higher sensitivity and selectivity, especially in complex matrices, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS). sielc.com

Illustrative RP-HPLC Method Parameters: A hypothetical, yet scientifically plausible, set of conditions for the analysis of this compound is presented below.

Table 1: Example Chromatographic Conditions for Achiral Analysis

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detector DAD at 210 nm
Expected RT ~12.5 minutes

Method validation for quantification would be performed according to ICH guidelines, establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov Based on data for similar compounds, the LOD and LOQ are expected to be in the low ng/mL to µg/mL range, depending on the detector used. nih.gov

Table 2: Illustrative Quantitative Performance Data

ParameterExpected Value
Linearity (r²) > 0.999
Range 1 - 500 µg/mL
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Chiral HPLC for Enantiomeric Separation

The presence of a stereocenter at the C5 position of the pyrrolidinone ring means that this compound exists as a pair of enantiomers, (R)- and (S)-5-Methyl-1-pentylpyrrolidin-2-one. As enantiomers often exhibit different biological activities, their separation and quantification are critical. csic.es Chiral HPLC is the predominant technique for this purpose.

Direct chiral separation is achieved using a Chiral Stationary Phase (CSP). nih.gov These phases are designed to form transient diastereomeric complexes with the enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including lactams.

The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the specific CSP and the analyte. sepscience.com The choice of mobile phase and additives can significantly influence the separation factor (α) and resolution (Rs).

Computational Chemistry and Theoretical Studies of 5 Methyl 1 Pentylpyrrolidin 2 One

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic structure and predicting the reactivity of molecules like 5-Methyl-1-pentylpyrrolidin-2-one. als-journal.commdpi.com These calculations allow for the determination of key molecular properties that govern its chemical behavior.

HOMO-LUMO Orbital Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netemerginginvestigators.org A smaller gap suggests higher reactivity and lower kinetic stability. emerginginvestigators.orgmdpi.com

For this compound, the HOMO is expected to be localized primarily on the pyrrolidinone ring, specifically the nitrogen and carbonyl oxygen atoms, due to the presence of lone pairs of electrons. The LUMO, conversely, would likely be distributed over the carbonyl group, which acts as an electron-accepting region. The energy of these orbitals and their gap can be calculated using DFT methods, providing insights into the molecule's potential for intramolecular charge transfer. nih.gov This charge transfer character is fundamental to understanding its reactivity in chemical reactions.

Table 1: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)Description
HOMO-6.5Electron-donating orbital, localized on the pyrrolidinone ring.
LUMO-1.2Electron-accepting orbital, centered on the carbonyl group.
HOMO-LUMO Gap5.3Indicates moderate reactivity and stability.

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while areas of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov

In this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. researchgate.net The areas around the hydrogen atoms of the pentyl chain and the methyl group would exhibit positive potential. The nitrogen atom's potential would be influenced by its bonding environment within the lactam ring. This visual representation of electrostatic potential is instrumental in predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the delocalization of electron density, which is crucial for understanding molecular stability. uni-muenchen.dewisc.edu The strength of these interactions is estimated using second-order perturbation theory. wisc.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. mdpi.comnih.gov By simulating the atomic motions over time, MD can explore the accessible conformations of this compound and the transitions between them. mdpi.commdpi.com

The flexibility of the pentyl chain and the puckering of the five-membered pyrrolidinone ring are key dynamic features that can be investigated. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent, and can help to understand how these conformations might influence its interactions with other molecules. nih.gov Parameters such as the radius of gyration and root-mean-square deviation (RMSD) can be monitored throughout the simulation to assess the stability and flexibility of the molecular structure. mdpi.com

Prediction of Spectroscopic Parameters (e.g., GIAO NMR, Theoretical IR/UV)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. rsc.org By performing GIAO calculations, the theoretical ¹H and ¹³C NMR spectra of this compound can be generated. researchgate.net These predicted spectra can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment of each nucleus. rsc.org

Theoretical Infrared (IR) and Ultraviolet-Visible (UV) spectra can also be computed. karazin.ua DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be correlated with the experimental IR spectrum to identify characteristic functional group vibrations. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption wavelengths. karazin.ua

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterValue
¹³C NMRChemical Shift (C=O)~175 ppm
¹H NMRChemical Shift (N-CH₂)~3.4 ppm
IRVibrational Frequency (C=O stretch)~1680 cm⁻¹
UV-VisMaximum Absorption (λmax)~210 nm

Note: These are approximate values based on typical ranges for similar functional groups and would require specific calculations for accuracy.

Structure-Reactivity Relationships Derived from Theoretical Models

By integrating the insights gained from various computational models, it is possible to establish structure-reactivity relationships for this compound. osti.govrsc.org

The electronic parameters derived from DFT, such as the HOMO-LUMO gap and MEP maps, can predict the most likely sites for chemical reactions. For instance, the nucleophilic character of the carbonyl oxygen and the electrophilic nature of the carbonyl carbon can be quantified. NBO analysis can further elucidate the electronic factors that contribute to the molecule's stability and reactivity.

MD simulations provide a dynamic perspective, showing how the molecule's conformation can influence its accessibility and interaction with other reactants. Together, these theoretical models offer a comprehensive framework for understanding and predicting the chemical behavior of this compound, guiding further experimental investigations.

Chemical Reactivity and Derivatization Strategies of 5 Methyl 1 Pentylpyrrolidin 2 One

Functionalization of the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, is a key site for chemical modifications. Its reactivity is centered around the carbonyl group and the carbon atoms of the ring.

Reactions at the Carbonyl Group (C=O)

The carbonyl group is a primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. pdx.edulibretexts.org This inherent reactivity allows for a range of transformations.

Common reactions include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), which provide a source of hydride ions. ksu.edu.sa This converts the pyrrolidinone to the corresponding 5-methyl-1-pentylpyrrolidin-2-ol.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon, leading to the formation of tertiary alcohols after an acidic workup. ksu.edu.sa This allows for the introduction of new carbon-carbon bonds at the C2 position.

Hydrolysis: Under acidic or basic conditions, the amide bond within the lactam ring can be hydrolyzed. This ring-opening reaction yields the corresponding amino acid, 4-amino-4-methylnonanoic acid.

Alkylation and Acylation Reactions on the Pyrrolidinone Ring

Alkylation and acylation reactions can occur at different positions on the pyrrolidinone ring, primarily at the nitrogen atom and the α-carbon to the carbonyl group.

N-Alkylation and N-Acylation: While the nitrogen atom in 5-Methyl-1-pentylpyrrolidin-2-one is already substituted, related primary amides can be N-alkylated with alcohols using catalysts like nickel nanoparticles. researchgate.net This suggests that further functionalization of the N-pentyl group might be possible under specific conditions. Friedel-Crafts acylation is a classic method for introducing acyl groups to aromatic rings, but similar principles can be applied to the acylation of amides, creating N-acyl derivatives. youtube.comyoutube.com

α-Carbon Functionalization: The carbon atom adjacent to the carbonyl group (the α-carbon) possesses acidic protons, making it susceptible to deprotonation by a strong base to form an enolate. pdx.edumsu.edu This enolate can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or acyl chlorides, leading to the introduction of substituents at the α-position.

Ring-Opening and Ring-Expansion Reactions

The pyrrolidinone ring can undergo reactions that lead to its cleavage or expansion to a larger ring system.

Ring-Opening: As mentioned, hydrolysis is a common ring-opening reaction. osti.gov Reductive cleavage of the amide bond can also be achieved under specific conditions, leading to the formation of an amino alcohol.

Ring-Expansion: While less common for pyrrolidinones themselves, ring expansion reactions are a known strategy in heterocyclic chemistry. For instance, certain reactions can transform a five-membered ring into a six-membered one. Such transformations often involve complex multi-step sequences. Research on ring contraction of pyridines to form pyrrolidine (B122466) derivatives highlights the possibility of interconverting different ring systems. nih.gov

Transformations of the Pentyl Side Chain

The pentyl group attached to the nitrogen atom provides another avenue for modifying the structure of this compound.

Selective Functionalization of the Alkyl Chain

The unactivated sp³ C-H bonds of the pentyl chain are generally inert. sioc-journal.cn However, recent advances in C-H activation chemistry have made it possible to selectively introduce functional groups into such alkyl chains. sioc-journal.cn These methods often employ transition-metal catalysts that can direct the reaction to a specific position on the chain. sioc-journal.cn For instance, amides can act as directing groups to facilitate the functionalization of alkyl C-H bonds. sioc-journal.cn

Synthesis of Pyrrolidinone Derivatives and Analogues

The synthesis of derivatives and analogues of this compound can be achieved through various synthetic routes, often starting from different precursors.

One common approach involves the reductive amination of levulinic acid with a suitable amine, in this case, pentylamine, using a metal catalyst. google.com This method is attractive due to the availability of levulinic acid from biomass. google.com

The synthesis of optically active pyrrolidinone analogues has been achieved through chemoenzymatic procedures. researchgate.netresearchgate.net These methods often involve the enzymatic resolution of a precursor, followed by chemical transformations to form the desired pyrrolidinone ring. researchgate.netresearchgate.net For example, the synthesis of optically active 4-methyl-5-n-butyl- and 5-n-pentylpyrrolidin-2-ones has been accomplished by the kinetic resolution of γ-ketoester precursors, followed by reductive amination and cyclization. researchgate.net

Furthermore, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions have been developed for the construction of highly functionalized 2-pyrrolidinones. rsc.org These methods offer a transition-metal-free approach with broad substrate scope and high efficiency. rsc.org

Compound Name Molecular Formula Additional Information
This compoundC10H19NOThe primary subject of this article.
Lithium aluminum hydrideLiAlH4A strong reducing agent used for carbonyl reduction. ksu.edu.sa
Sodium borohydrideNaBH4A milder reducing agent for carbonyl groups. ksu.edu.sa
4-amino-4-methylnonanoic acidC10H21NO2The product of hydrolysis of this compound.
Levulinic acidC5H8O3A potential starting material for the synthesis of 5-methyl-N-alkyl-2-pyrrolidones. google.com
4-methyl-5-n-butylpyrrolidin-2-oneC9H17NOAn optically active aza analogue of Quercus lactones. researchgate.net
5-n-pentylpyrrolidin-2-oneC9H17NOAn optically active aza analogue of Quercus lactones. researchgate.net
PyridineC5H5NUsed in a photo-promoted ring contraction reaction to form pyrrolidine derivatives. nih.gov
N-heterocyclic carbeneA type of catalyst used in the synthesis of 2-pyrrolidinone (B116388) derivatives. rsc.org
Reaction Type Reagents/Conditions Product Type Reference
Carbonyl ReductionLiAlH4 or NaBH4Alcohol ksu.edu.sa
Grignard ReactionR-MgX, then H3O+Tertiary Alcohol ksu.edu.sa
HydrolysisAcid or BaseAmino Acid
N-AlkylationAlcohol, Ni catalystN-alkyl amide researchgate.net
α-AlkylationStrong base, then R-Xα-substituted pyrrolidinone pdx.edumsu.edu
Ring-OpeningHydrolysisAmino Acid osti.gov
Reductive AminationLevulinic acid, pentylamine, metal catalystThis compound google.com
Chemoenzymatic SynthesisEnzymatic resolution, reductive amination, cyclizationOptically active pyrrolidinones researchgate.netresearchgate.net
NHC-catalyzed CyclizationNHC catalystFunctionalized 2-pyrrolidinones rsc.org

Generation of Structurally Diverse N-Substituted Pyrrolidin-2-ones

The modification of the N-substituent in pyrrolidin-2-ones is a key strategy for creating chemical diversity. For this compound, this primarily involves the cleavage of the N-pentyl group to yield the parent lactam, 5-methylpyrrolidin-2-one (B85660), which serves as a versatile intermediate for the synthesis of a wide array of new N-substituted analogs.

N-Dealkylation Strategies

The removal of an N-alkyl group, or N-dealkylation, is a fundamental transformation in amine chemistry. rug.nl This process can be achieved through various chemical and enzymatic methods, providing a route to the secondary amine (in this case, the NH-lactam). rug.nlresearchgate.net While reactions are often demonstrated on tertiary amines or N-alkyl alkaloids, the principles can be extended to N-substituted lactams like this compound.

One of the most common chemical methods for N-dealkylation involves the use of chloroformates, such as phenyl chloroformate or 2,2,2-trichloroethyl chloroformate. rug.nl The reaction proceeds through the formation of a carbamate (B1207046) intermediate. Subsequent hydrolysis or reduction of this carbamate yields the dealkylated product. rug.nl For instance, the reaction of N-alkyl-substituted cyclic amines with chloroformates can lead to either N-dealkylation or ring-opening, depending on the ring size and the nature of the N-substituent. acs.org

Another approach is oxidative N-dealkylation. This can be performed using reagents like m-chloroperbenzoic acid (m-CPBA) followed by treatment with an iron(II) salt. rug.nl In biological systems, Cytochrome P450 (CYP) enzymes are responsible for the N-dealkylation of many compounds, cleaving the C-N bond to produce an amine and an aldehyde. nih.govnih.gov This biocatalytic approach highlights the potential for enzymatic methods in generating the core 5-methylpyrrolidin-2-one scaffold. nih.gov

Synthesis of New N-Substituted Analogs

Once the parent 5-methylpyrrolidin-2-one is obtained, it can be readily functionalized at the nitrogen atom to generate a library of structurally diverse compounds. Standard N-alkylation or N-arylation reactions can be employed. For example, reaction with various alkyl halides, benzyl (B1604629) halides, or aryl halides under basic conditions allows for the introduction of a wide range of substituents at the N1 position. This approach is fundamental to building libraries of compounds for applications in medicinal chemistry and materials science. mdpi.commdpi.com The synthesis of N-substituted pyrrolidin-2-ones can also be achieved from γ-amino acids or their esters through cyclization. thieme-connect.de

Table 1: Potential Derivatization Reactions at the N1-Position of this compound

Reaction TypeReagents/ConditionsIntermediate/ProductPurpose
N-Dealkylation
Chloroformate Method1. Phenyl chloroformate 2. Hydrolysis (e.g., KOH)5-Methylpyrrolidin-2-oneGeneration of the core scaffold for further derivatization.
Oxidative Method1. m-CPBA 2. FeCl₂5-Methylpyrrolidin-2-oneAlternative chemical route to the NH-lactam.
N-Substitution
N-AlkylationAlkyl halide (R-X), Base (e.g., NaH)1-Alkyl-5-methylpyrrolidin-2-oneIntroduction of diverse alkyl chains.
N-ArylationAryl halide (Ar-X), Catalyst (e.g., Pd or Cu catalyst)1-Aryl-5-methylpyrrolidin-2-oneSynthesis of analogs with aromatic substituents.
Mitsunobu ReactionAlcohol (R-OH), DEAD, PPh₃1-Alkyl-5-methylpyrrolidin-2-oneMild conditions for introducing various alkyl groups. nih.gov

This table presents hypothetical reaction pathways based on established chemical principles for N-alkyl amines and lactams.

Exploration of Novel Pyrrolidinone-Based Scaffolds

The pyrrolidin-2-one ring is a privileged scaffold, meaning it is frequently found in biologically active compounds and natural products. nih.gov Beyond modifying the N-substituent, the core ring of this compound can be chemically altered to create novel and more complex molecular architectures. These transformations allow for the exploration of new chemical space and the development of compounds with unique three-dimensional structures. nih.gov

Reactions at the Lactam Carbonyl Group

The carbonyl group of the lactam is a key site for reactivity. One common transformation is its reduction to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LAH). researchgate.net This reaction converts the this compound into the corresponding 2-methyl-1-pentylpyrrolidine, transforming the lactam scaffold into a saturated N-heterocyclic pyrrolidine scaffold. Pyrrolidines themselves are immensely important building blocks in medicinal chemistry. organic-chemistry.org

Another important reaction is the conversion of the carbonyl oxygen to sulfur using reagents like Lawesson's reagent. researchgate.net This yields the corresponding 5-methyl-1-pentylpyrrolidine-2-thione (a thiolactam). Thiolactams are valuable intermediates themselves and can undergo further unique chemical transformations.

Functionalization of the Pyrrolidinone Ring

The carbon atoms of the pyrrolidinone ring can also be functionalized. The protons on the carbon atom alpha to the carbonyl group (C3-position) can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. atamanchemicals.com This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to introduce new substituents at the C3-position. atamanchemicals.combeilstein-journals.org Similar functionalization, though sometimes more challenging, can be envisioned for the C4-position.

Furthermore, cascade reactions starting from related structures highlight the potential for building complex fused systems. For example, arylsulfonamides have been shown to react with cyclopropane (B1198618) diesters in a one-pot process involving ring-opening, aryl transfer, and lactam formation to yield α-arylated pyrrolidinones. acs.org While this is a synthetic route to pyrrolidinones, it demonstrates the capacity of the core structure to be integrated into more elaborate scaffolds. Multi-component reactions, such as the Ugi-azide reaction, can also be employed to construct highly substituted pyrrolidinone-tetrazole hybrids from simple starting materials like methyl levulinate, a precursor to 5-methylpyrrolidin-2-one. mdpi.comnih.gov

Table 2: Representative Reactions for Scaffold Modification

Reaction TypeReagents/ConditionsResulting Scaffold Type
Carbonyl ReductionLithium Aluminum Hydride (LAH)1,2-Disubstituted Pyrrolidine
ThionationLawesson's ReagentPyrrolidine-2-thione
α-Alkylation1. LDA 2. Alkyl Halide (R-X)3-Alkyl-pyrrolidin-2-one
Aldol Condensation1. LDA 2. Aldehyde (R-CHO)3-(Hydroxyalkyl)-pyrrolidin-2-one
Ring-OpeningStrong Acid/Base4-(Pentylamino)hexanoic acid

This table illustrates potential transformations of the this compound scaffold based on known reactivity of γ-lactams.


Applications and Material Science Research of 5 Methyl 1 Pentylpyrrolidin 2 One Non Biological/non Clinical

Role as Synthetic Intermediates in Fine Chemical Synthesis

N-substituted-5-methyl-pyrrolidones, including by extension 5-Methyl-1-pentylpyrrolidin-2-one, are valuable as intermediates in the synthesis of more complex molecules. rsc.org Their synthesis is often achieved through the reductive amination of levulinic acid or its esters with primary amines. repec.orgnih.gov This process typically involves the formation of an imine, followed by hydrogenation and subsequent cyclization to form the pyrrolidone ring. rsc.org

The general synthetic pathway allows for the introduction of various N-alkyl groups, making it a versatile method for producing a range of pyrrolidone derivatives tailored for specific applications. For instance, the synthesis of N-hexyl-5-methyl-2-pyrrolidone has been demonstrated with high yields using nickel phosphide (B1233454) catalysts. nih.gov This suggests a similar synthetic viability for this compound.

These pyrrolidone derivatives can serve as building blocks for pharmaceuticals and agrochemicals. researchgate.net Their utility as intermediates is also highlighted in the one-pot synthesis of the anti-inflammatory drug indoprofen, which utilizes a pyrrolidone formation step. rsc.org

Potential in Polymer and Materials Science

The properties of N-alkyl-pyrrolidones make them suitable for various roles in polymer and materials science, primarily as specialized solvents and potentially as components within polymeric structures.

The potential for N-alkyl-pyrrolidones to be part of polymer structures themselves is an area of interest. For example, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been synthesized as tubulin polymerization inhibitors, demonstrating the interaction of similar heterocyclic structures with biological polymers. nih.gov In the field of material science, research into organocatalytic group transfer polymerization of α-methylene-N-methylpyrrolidone highlights the potential for creating polymers from pyrrolidone-based monomers. acs.org

A significant area of application for this compound and its analogues is as a replacement for conventional solvents. googleapis.comgoogle.comgoogle.com N-alkyl pyrrolidones with shorter alkyl chains (up to C8) function as aprotic solvents with a more favorable toxicity profile than many traditional solvents. google.com A patent for improved N-alkyl pyrrolidone solvents explicitly lists N-n-pentylpyrrolidone as a potential replacement for NMP, NEP, DMF, and DMAc in various applications. google.comgoogle.com

The properties of these solvents, such as high polarity, miscibility with organic solvents, and the ability to dissolve a wide range of substances, make them valuable in numerous industrial processes. atamankimya.com

The use of pyrrolidinium-based cations is also established in the field of ionic liquids (ILs). The synthesis and electrochemical properties of N-alkyl-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquids have been studied, where the length and structure of the N-alkyl group influence the properties of the resulting IL. researchgate.net These ILs are investigated for applications in batteries and other electrochemical devices due to their stability and ionic conductivity. researchgate.net While this research focuses on the cationic form, the neutral this compound could potentially be used as a co-solvent or additive in ionic liquid formulations to modify their properties. The interaction of ionic liquids with other molecules, such as in the formation of microemulsions, is an active area of research where pyrrolidone-based compounds could play a role. nih.govresearchgate.net

Catalytic Applications

The catalytic applications of this compound itself are not well-documented. However, the synthesis of N-alkyl-5-methyl-pyrrolidones is heavily reliant on catalysis. Various heterogeneous catalysts, including those based on platinum, palladium, iridium, and nickel, have been developed for the reductive amination of levulinic acid to produce these compounds. rsc.orgnih.govresearchgate.netd-nb.info

For instance, a Pt-MoOx/TiO2 catalyst has been shown to be effective for the reductive amination of levulinic acid with a variety of amines under mild, solvent-free conditions. researchgate.net Similarly, iridium-based catalysts have demonstrated high efficiency in the synthesis of N-substituted 5-methyl-2-pyrrolidones. researchgate.net The development of these catalytic systems is crucial for the sustainable production of this class of bio-based chemicals. The research in this area focuses on improving catalyst activity, selectivity, and reusability. rsc.orgresearchgate.net

While the compound itself is the product of catalysis, the pyrrolidone ring structure is a feature in certain catalytic systems. For example, polypyrrolidone is used as a stabilizer for metal nanoparticle catalysts. rsc.org

Future Research Directions and Emerging Paradigms

Development of More Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry has significant implications for the synthesis of pyrrolidinones, including 5-Methyl-1-pentylpyrrolidin-2-one. A primary focus of future research will be the utilization of biomass-derived feedstocks, such as levulinic acid and its esters (e.g., ethyl levulinate), as sustainable starting materials. researchgate.netresearchgate.net These platform molecules, derived from lignocellulosic biomass, offer a renewable alternative to petroleum-based precursors. researchgate.netcnr.it

The reductive amination of levulinates with primary amines, such as pentylamine, is a key strategy for the synthesis of N-alkyl-5-methyl-2-pyrrolidones. researchgate.netresearchgate.net Research will likely concentrate on optimizing this one-pot reaction to enhance its sustainability. This includes the use of environmentally benign solvents, or even solvent-free conditions, and developing catalysts that operate under milder reaction conditions, thereby reducing energy consumption. d-nb.info For instance, the use of ultrasound irradiation in conjunction with green additives like citric acid has been shown to be an effective and eco-friendly method for accelerating the synthesis of pyrrolidinone derivatives. rsc.orgrsc.org

Future methodologies will also aim to minimize waste generation and improve atom economy. This involves designing synthetic pathways that incorporate most of the atoms from the reactants into the final product, a core principle of green chemistry. The development of cascade reactions, where multiple transformations occur in a single pot, will be instrumental in achieving this goal. acs.org

Exploration of New Catalytic Systems for Pyrrolidinone Chemistry

The discovery and development of novel catalytic systems are central to advancing the synthesis of this compound. While traditional catalysts have been effective, the focus is now on creating more active, selective, and reusable catalysts.

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. researchgate.netresearchgate.net Nickel-based catalysts, such as nickel phosphide (B1233454) supported on silica (B1680970) (Ni₂P/SiO₂), have shown promise in the reductive amination of ethyl levulinate for the synthesis of N-alkyl-5-methyl-2-pyrrolidones in flow reactors. researchgate.net Similarly, platinum-based catalysts have been investigated for the conversion of levulinic acid to N-heterocycles. frontiersin.org

Future research will explore a wider range of metal and mixed-metal catalysts to improve efficiency and reduce costs. The use of earth-abundant metals is a key area of interest. Furthermore, the support material can significantly influence the catalyst's performance. Therefore, investigations into novel support materials, such as titania-doped highly mesoporous silica (TiHMS), are expected to yield catalysts with enhanced activity and stability. d-nb.info The development of bifunctional catalysts that can facilitate multiple steps in a cascade reaction, such as both the reduction and cyclization steps in the formation of pyrrolidinones, is another promising avenue. semanticscholar.org

Advanced Computational Studies for Rational Design of Pyrrolidinone Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules and the elucidation of reaction mechanisms. For this compound and its derivatives, advanced computational studies will play a crucial role in predicting their properties and guiding synthetic efforts.

Density Functional Theory (DFT) and other quantum-chemical methods can be employed to investigate the electronic structure and properties of substituted pyrrolidinones. arabjchem.org These calculations can provide insights into parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the reactivity and potential applications of these compounds. arabjchem.org For instance, computational modeling can assist in understanding the influence of substituents on the pyrrolidinone ring, which is critical for designing derivatives with specific functionalities. semanticscholar.org

Furthermore, computational studies can be used to model reaction pathways and transition states, providing a deeper understanding of the reaction mechanisms involved in the synthesis of this compound. researchgate.net This knowledge can be leveraged to optimize reaction conditions and design more efficient catalysts. By predicting the properties and reactivity of novel pyrrolidinone derivatives, computational chemistry can accelerate the discovery of new compounds with desired characteristics, reducing the need for extensive and time-consuming experimental screening. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis represents a paradigm shift in the production of fine chemicals, including this compound. Continuous flow reactors offer numerous advantages over traditional batch processes, such as enhanced heat and mass transfer, improved safety, and better scalability. nih.govrsc.org

The synthesis of N-alkyl-5-methyl-2-pyrrolidones has been successfully demonstrated in flow reactors using heterogeneous catalysts. researchgate.net This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivity. frontiersin.org Future research will focus on optimizing these flow processes, including the development of packed-bed microreactors and the use of in-line purification techniques to create fully continuous and automated synthetic routes. scielo.br

Automated synthesis platforms, which combine robotics with flow chemistry, can be used to rapidly generate libraries of pyrrolidinone derivatives for screening and optimization. nih.gov This high-throughput approach can significantly accelerate the discovery of new compounds with valuable properties. The ability to telescope multiple reaction steps into a single continuous process without isolating intermediates further enhances the efficiency and sustainability of the synthesis. rsc.org The adoption of these advanced manufacturing technologies will be crucial for the efficient and cost-effective production of this compound and related compounds on an industrial scale.

Q & A

Basic: What synthetic routes are recommended for preparing 5-Methyl-1-pentylpyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of this compound typically involves cyclization of γ-lactam precursors or alkylation of pyrrolidinone derivatives. For example, nucleophilic substitution reactions using 2-pyrrolidinone derivatives (e.g., 1-methylpyrrolidine ) can be adapted by substituting the pentyl group. Optimization strategies include:

  • Catalyst selection : Use phase-transfer catalysts or Lewis acids to enhance reaction rates.
  • Solvent systems : Polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) improve solubility and reaction homogeneity .
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions like oligomerization.
  • Purification : Column chromatography with silica gel or preparative HPLC ensures high purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituent positions (e.g., distinguishing methyl and pentyl groups). For example, methyl groups in pyrrolidinones resonate at δ 1.2–1.5 ppm, while pentyl chains show characteristic splitting patterns .
  • Infrared Spectroscopy (IR) : The carbonyl stretch (C=O) near 1680–1720 cm1^{-1} confirms the lactam ring.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C10_{10}H19_{19}NO: 169.31 g/mol).
    For ambiguities (e.g., stereoisomers), 2D NMR (COSY, NOESY) or X-ray crystallography is recommended .

Advanced: How should researchers address discrepancies in reported biological activities of pyrrolidinone derivatives across studies?

Answer:
Contradictions may arise from variations in assay conditions, impurity profiles, or enantiomeric purity. Methodological steps include:

  • Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH, temperature) .
  • Impurity analysis : Use HPLC or LC-MS to quantify byproducts (e.g., unreacted precursors) .
  • Enantiomeric resolution : Chiral chromatography (e.g., Chiralpak® columns) separates enantiomers for individual bioactivity testing .
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, regression) to identify confounding variables .

Advanced: What in silico methods predict the pharmacokinetic properties of this compound for preclinical studies?

Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities to target receptors (e.g., neurological enzymes) .
  • QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with absorption and toxicity profiles.
  • ADMET Prediction : Software such as SwissADME estimates bioavailability, blood-brain barrier penetration, and metabolic stability .
    Validate predictions with in vitro assays (e.g., Caco-2 permeability tests) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (evidenced for similar pyrrolidinones ).
  • First Aid : For spills, neutralize with inert absorbents and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in neurological models?

Answer:

  • Target Identification : Use RNA sequencing or proteomics to identify differentially expressed genes/proteins post-treatment .
  • Receptor Binding Assays : Radiolabeled ligands (e.g., 3^3H-labeled compounds) quantify affinity for receptors like GABAA_A or NMDA .
  • Knockout Models : CRISPR-edited cell lines or transgenic animals validate target specificity .

Basic: What chromatographic methods ensure purity assessment of this compound, and how should parameters be validated?

Answer:

  • HPLC : Use C18 columns with mobile phases like ammonium acetate buffer (pH 6.5) and acetonitrile gradients .
  • Validation Parameters :
    • Linearity : R2^2 ≥ 0.99 for calibration curves.
    • Precision : ≤2% RSD for repeatability.
    • Limit of Detection (LOD) : ≤0.1% for impurities .

Advanced: What strategies resolve contradictions in enantiomeric effects of substituted pyrrolidinones?

Answer:

  • Chiral Synthesis : Use enantioselective catalysts (e.g., BINOL-derived ligands) to produce single enantiomers .
  • Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers for individual testing .
  • Circular Dichroism (CD) : Confirm absolute configuration and correlate with bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.